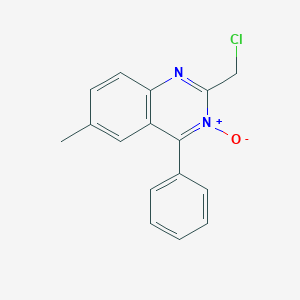
2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide” is a chemical compound that has attracted considerable attention due to its reactivity as an intermediate in the synthesis of quinazoline analogues .
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide hydrochloride with methanolic methylamine . The highly acidic proton of the methyl group at the C-4 position of the quinazoline-3-oxide scaffold has been found to promote acetoxylation to ester derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C15H10Cl2N2O . The dihedral angle between the mean planes of the phenyl ring and the 10-membered quinazoline ring is 63.3 (4)° .Chemical Reactions Analysis
The compound is known to undergo acetoxylation to form ester derivatives when subjected to acetic anhydride under reflux .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.2 g/mol . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications
Synthesis and Characterization of Derivatives
Quinazoline derivatives, including compounds structurally related to 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide, have been synthesized and characterized for their potential applications in medicinal chemistry. These compounds serve as key intermediates for further chemical transformations leading to biologically active molecules.
Antimicrobial Activity : The synthesis of substituted quinazolin-2-yl)methyl nitrite derivatives has shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains. This indicates the potential of quinazoline derivatives in developing new antimicrobial agents (P. Chaitanya et al., 2017).
Anti-inflammatory Activity : Novel quinazolines synthesized by reacting 2-(chloromethyl)-quinazoline derivatives with various substituted amines were investigated for their anti-inflammatory and antibacterial activities, showcasing the utility of these compounds in drug development for inflammation-related disorders (Manish K. Srivastav et al., 2009).
Metal Complex Formation and Spectroscopic Studies
Quinazoline derivatives also play a significant role in the formation of metal complexes, demonstrating unique spectroscopic properties:
- Supramolecular Zinc(II) Complexes : Zinc(II) complexes with quinazoline-type ligands have been synthesized, exhibiting penta-coordinated geometry and forming supramolecular frameworks. These complexes show favorable fluorescent emissions, highlighting their potential in materials science and sensor development (Lan‐Qin Chai et al., 2018).
Anticancer Activity and Biological Evaluations
The anticancer properties of quinazoline derivatives have been extensively studied, with several compounds showing promising results in inhibiting tumor growth:
Anticancer Precursors : Microwave-assisted synthesis of new quinazoline derivatives in aqueous medium has led to the identification of potential anticancer agent precursors, highlighting the "green chemistry" approach in drug discovery (Youssef Kabri et al., 2009).
EGFR-Tyrosine Kinase Inhibition : Synthesized quinazoline derivatives have been evaluated for their ability to target EGFR-tyrosine kinase, a key enzyme in cancer cell signaling pathways. This research provides insights into the design of novel antitumor agents (M. Noolvi et al., 2013).
Corrosion Inhibition
Quinazolinone derivatives have also been explored for their application in corrosion inhibition, offering a novel approach to protecting metals from corrosion in acidic media:
- Corrosion Inhibitor for Mild Steel : Experimental and computational studies on quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium demonstrate their effectiveness in forming a protective layer on the metal surface, which could have industrial applications (N. Errahmany et al., 2020).
Safety and Hazards
Future Directions
The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases.
properties
IUPAC Name |
2-(chloromethyl)-6-methyl-3-oxido-4-phenylquinazolin-3-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)19(20)15(10-17)18-14/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFWEEOVGFHGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C([N+](=C2C3=CC=CC=C3)[O-])CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353404 |
Source


|
| Record name | 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
94206-84-5 |
Source


|
| Record name | 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)
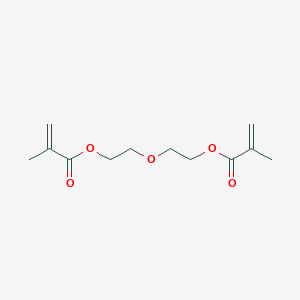

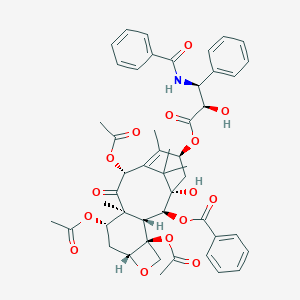

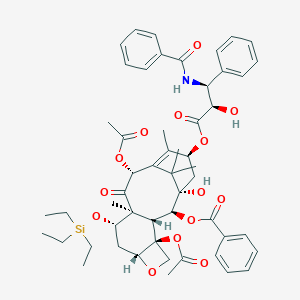
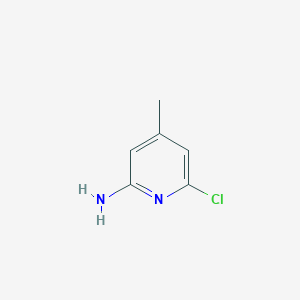

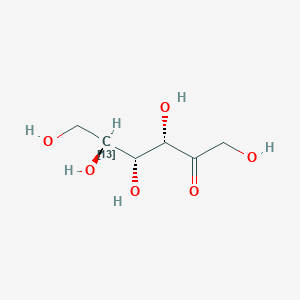
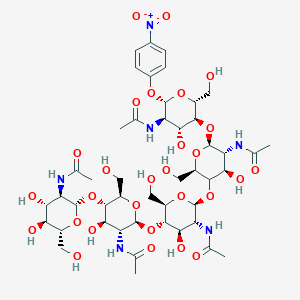
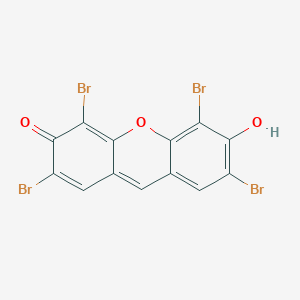

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)